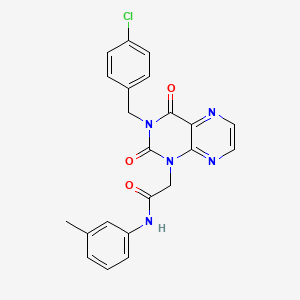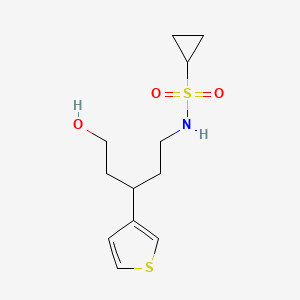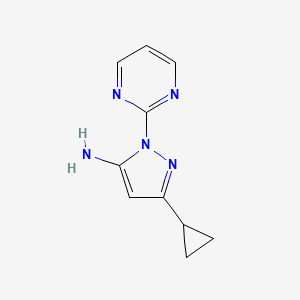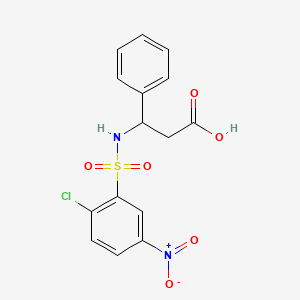![molecular formula C15H16N2O2S B2512426 N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide CAS No. 1903919-48-1](/img/structure/B2512426.png)
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide is a heterocyclic compound that features a thiophene ring fused to a pyridine ring, connected to an oxolane ring via a carboxamide linkage
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes, which play crucial roles in different biological processes .
Mode of Action
It’s worth noting that the mode of action of a compound generally involves its interaction with its targets, leading to changes in the targets’ activity or function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as the inhibition or activation of certain biological processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
The effects generally involve changes at the molecular and cellular levels as a result of the compound’s interaction with its targets .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the thiophene-pyridine intermediate: This step involves the coupling of thiophene and pyridine derivatives under conditions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Introduction of the oxolane ring: The oxolane ring can be introduced through a nucleophilic substitution reaction where an appropriate oxolane derivative reacts with the thiophene-pyridine intermediate.
Formation of the carboxamide linkage: The final step involves the formation of the carboxamide bond, typically through an amide coupling reaction using reagents like carbodiimides or other amide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring, where nucleophiles like amines or thiols can replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with similar pyridine-based structure.
N-(pyridin-4-yl)pyridin-4-amine: Another pyridine derivative with potential biological activity.
Uniqueness
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide is unique due to its combination of a thiophene ring, pyridine ring, and oxolane ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-4-6-19-10-12)17-9-11-3-5-16-13(8-11)14-2-1-7-20-14/h1-3,5,7-8,12H,4,6,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQKFJQSYYFSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512351.png)
![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2512352.png)
![N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2512354.png)

![2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2512358.png)


![2-(2,4-dichlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2512362.png)
![3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2512364.png)

